2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride
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Overview
Description
2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O3 It is characterized by the presence of a chloro-nitroaniline group attached to an ethylaminoethanol backbone
Preparation Methods
The synthesis of 2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride typically involves a multi-step process. One common method includes the nitration of 2-chloroaniline to form 2-chloro-6-nitroaniline. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 2-[2-(2-chloroanilino)ethylamino]ethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles like sodium thiolate
Scientific Research Applications
2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride can be compared with similar compounds such as:
2-(2-chloro-4-nitroanilino)ethanol: This compound has a similar structure but differs in the position of the nitro group, which can affect its reactivity and biological activity.
2-chloro-6-nitroaniline: Lacks the ethylaminoethanol moiety, making it less versatile in chemical reactions.
2-chloro-4-nitroaniline: Similar to 2-chloro-6-nitroaniline but with different substitution patterns, affecting its chemical properties and applications
Properties
IUPAC Name |
2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3.ClH/c11-8-2-1-3-9(14(16)17)10(8)13-5-4-12-6-7-15;/h1-3,12-13,15H,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBYLOBTRKJXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCNCCO)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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